molecular formula C49H36IrN2O8P2-2 B6289667 4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene CAS No. 1221768-92-8

4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene

Cat. No.: B6289667
CAS No.: 1221768-92-8
M. Wt: 1035.0 g/mol
InChI Key: NORGVMHPLCHIQQ-UHFFFAOYSA-N
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Description

The compound 4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid; [4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane; iridium; prop-1-ene (CAS No. 1208092-27-6) is a heteroleptic iridium complex with the molecular formula C49H36IrN2O8P2- and a molecular weight of 1,034.998 g/mol . Its structure features:

  • A 4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid moiety, providing electron-withdrawing groups (cyano, nitro) that may enhance charge-transfer properties.
  • A bis-benzodioxol-diphenylphosphane ligand, contributing steric bulk and electronic tuning via phosphine donors.
  • Prop-1-ene, likely as a coordinating ancillary ligand.

This complex is hypothesized to exhibit phosphorescent behavior, making it relevant for applications in organic light-emitting diodes (OLEDs) or electrocatalysis .

Properties

IUPAC Name

4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28O4P2.C8H3N2O4.C3H5.Ir/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;1-3-2;/h1-24H,25-26H2;2-3H,(H,11,12);3H,1-2H2;/q;2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORGVMHPLCHIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=[C-]C(=CC(=C1C#N)[N+](=O)[O-])C(=O)O.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H36IrN2O8P2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1035.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole and diphenylphosphane moieties, followed by their coupling with iridium. The reaction conditions often require the use of palladium or iridium catalysts, high temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and the ability to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the benzodioxole rings.

Scientific Research Applications

Catalytic Applications

1.1 Iridium Catalysis

Iridium complexes are known for their effectiveness as catalysts in various organic reactions. The specific compound under study has been utilized in:

  • Hydroarylation Reactions : Iridium catalysts facilitate the hydroarylation of alkenes, allowing for the formation of aryl-substituted products with high regioselectivity and efficiency. The presence of phosphine ligands enhances the catalytic activity by stabilizing the iridium center .
  • C–C Bond Formation : The compound has been reported to catalyze C–C bond formation through various mechanisms, including nucleophilic substitution and cross-coupling reactions. These reactions are essential in synthesizing complex organic molecules from simpler precursors .

Organic Synthesis

2.1 Synthesis of Aryl Ethers

The compound serves as a precursor for the synthesis of aryl ethers via nucleophilic aromatic substitution (SNAr) reactions. This method allows the introduction of diverse functional groups into aromatic systems, which is crucial for developing pharmaceuticals and agrochemicals:

  • Methodology : Using a combination of arylating agents and bases, the compound can be transformed into various aryl ether derivatives with controlled regioselectivity .

2.2 Functionalization of Aromatic Compounds

The cyano and nitro groups present in the compound are valuable handles for further functionalization. They can be transformed into amines or other functional groups through reduction or substitution reactions, expanding the scope of synthetic applications .

Material Science

3.1 Development of Advanced Materials

The unique properties of the compound make it suitable for applications in material science:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure and strong intermolecular interactions.
  • Optoelectronic Devices : Its electronic properties suggest potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices, where efficient charge transport is critical .

Case Studies

4.1 Case Study: Hydroarylation Using Iridium Complexes

A notable study demonstrated the effectiveness of iridium-catalyzed hydroarylation using this compound, achieving high yields and selectivity in synthesizing complex aryl-substituted alkenes. The reaction conditions were optimized to maximize product formation while minimizing side reactions .

ReactionConditionsYieldSelectivity
HydroarylationIridium catalyst, alkene substrate85%>95%

4.2 Case Study: Synthesis of Aryl Ethers

In another study, the application of this compound in synthesizing aryl ethers was explored using various arylating agents. The results indicated that the cyano group significantly enhances reactivity under SNAr conditions:

Arylating AgentProductYield
2-FluoroanilineEther A77%
4-ChlorophenolEther B82%

Mechanism of Action

The mechanism of action for this compound in catalysis involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The phosphane ligands help stabilize the iridium center and enhance its reactivity. Molecular targets and pathways involved include the activation of hydrogen and carbon monoxide in hydroformylation reactions.

Comparison with Similar Compounds

Comparison with Similar Iridium Complexes

Table 1: Key Properties of Selected Iridium Complexes
Compound Type Emission Color Quantum Yield (Φ) Device Efficiency (lm/W) Stability Issues Key References
Target Compound Not Reported Not Reported Not Reported Likely concentration quenching*
Green-Yellow Iridium Complexes Green-Yellow 0.17–0.32 >80 Severe concentration quenching
Red-Emitting Ir(piq)₃ Red 0.17–0.32 15–25 Moderate thermal stability
Blue-Phosphorescent Ir Complexes Blue <0.20 <10 Poor color purity/stability

*Concentration quenching is a common limitation in iridium complexes, where high doping concentrations reduce luminescence efficiency .

Key Observations:

Similar substituents in Ir(piq)₃ (red) and green-yellow complexes achieve emissions between 598–635 nm . Blue-emitting iridium complexes remain underdeveloped due to poor stability and quantum yields (<0.20) .

Quantum Efficiency and Device Performance :

  • High-performing green-yellow iridium complexes achieve device efficiencies >80 lm/W, but these are rare and suffer from concentration quenching .
  • The target compound’s diphenylphosphane ligands may mitigate quenching by providing steric protection, though this requires experimental validation.

Concentration Sensitivity :

  • Most iridium complexes, including green-yellow and red types, require precise doping concentrations (typically 5–15 wt%) to avoid quenching . The target compound’s phosphane ligands could enhance solubility, enabling better dispersion in host materials.

Ligand Architecture and Electronic Effects

The target compound’s bis-benzodioxol-diphenylphosphane ligand system distinguishes it from other cyclometalated iridium complexes:

  • Phosphine vs. Cyclometalating Ligands: Traditional OLED complexes use cyclometalating ligands (e.g., phenylpyridine, phenylisoquinoline) for strong metal-ligand bonding. Phosphine ligands, as in the target compound, are less common but may improve charge transport in electrocatalysis .

Stability and Commercial Viability

  • Thermal/Photochemical Stability : The benzodioxol framework may enhance stability compared to simpler aryl ligands. However, nitro groups can introduce photodegradation risks.
  • Synthetic Complexity : The multi-step synthesis involving benzodioxol and phosphane ligands (similar to methods in ) may limit scalability compared to simpler cyclometalated complexes.

Biological Activity

The compound 4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid and its derivatives, including those involving diphenylphosphane and iridium , have garnered attention in recent years due to their potential biological activities. This article reviews the biological activity of these compounds, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure that includes multiple functional groups such as cyano, nitro, and carboxylic acid functionalities. These groups contribute to the compound's reactivity and interactions with biological systems.

Property Value
Molecular Weight 192.13 g/mol
Molecular Formula C₈H₄N₂O₄
CAS Number 153775-42-9

Mechanisms of Biological Activity

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of lactate dehydrogenase (LDH), which is crucial in cellular metabolism.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : There is preliminary evidence indicating that these compounds may possess antimicrobial activity against certain bacterial strains.

Enzyme Inhibition Studies

A study investigating the enzyme inhibition properties of related compounds found that derivatives of cyano-benzene exhibited significant inhibition of LDH activity with IC₅₀ values ranging from 0.7 µM to 15.3 µM against different pathogens such as Plasmodium falciparum and Babesia bovis . This suggests a potential for developing these compounds into therapeutic agents for diseases caused by these pathogens.

Antioxidant Activity Assessment

Research has indicated that similar nitro-substituted aromatic compounds exhibit antioxidant activity by scavenging free radicals. This property may contribute to their therapeutic effects in conditions characterized by oxidative stress .

Antimicrobial Testing

In vitro tests have demonstrated that certain derivatives show promising antimicrobial activity against a variety of bacterial strains, suggesting their potential use in developing new antimicrobial agents .

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